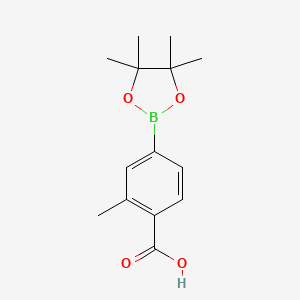
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMFYJDAOJRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681919 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-22-2 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a class of boron-containing compounds known for their diverse pharmacological properties, including enzyme inhibition and potential therapeutic applications in various diseases.
- IUPAC Name : this compound
- Molecular Formula : C13H17BO4
- Molecular Weight : 248.09 g/mol
- CAS Number : 180516-87-4
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes. Notably, boronic acids have been shown to interact with serine proteases and other enzymes through the formation of covalent bonds. The following sections detail specific findings related to the biological activity of this compound.
Enzyme Inhibition Studies
Recent studies have highlighted the inhibitory effects of boronic acids on various proteases. For instance:
-
Inhibition of SARS-CoV-2 Mpro :
- A study investigated a library of β-amido boronic acids for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The results indicated that certain derivatives exhibited significant inhibitory activity.
- The compound was tested in vitro and showed an inhibition rate of approximately 23% at a concentration of 20 μM against Mpro .
- Selectivity Against Human Proteases :
Case Study 1: Antiviral Activity
A focused library including this compound was synthesized and screened against SARS-CoV-2 Mpro. The study utilized microscale thermophoresis and enzymatic assays to evaluate binding affinities and inhibition rates. The findings suggested that structural modifications could enhance inhibitory potency .
Case Study 2: Cancer Therapeutics
Research into boronic acids has also explored their potential in cancer therapy. Compounds similar to this compound have been studied for their ability to inhibit tumor-associated proteases. These studies indicate that such compounds can selectively target cancer cells while sparing normal cells .
Data Tables
| Study | Target | Inhibition Rate (%) | Concentration (μM) | Comments |
|---|---|---|---|---|
| Study 1 | SARS-CoV-2 Mpro | 23% | 20 | Selective inhibition |
| Study 2 | Tumor Proteases | Varies | Varies | Potential cancer therapeutic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


